

Application Notes and Protocols for Labeling Antibodies with Bdp FL-peg4-tco

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Compound of Interest

Compound Name: *Bdp FL-peg4-tco*

Cat. No.: *B15073303*

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Introduction

This document provides a detailed guide for the covalent labeling of antibodies with **Bdp FL-peg4-tco**. This reagent combines the bright and photostable green fluorescent dye, Bdp FL, with a trans-cyclooctene (TCO) moiety through a hydrophilic 4-unit polyethylene glycol (PEG) spacer. The TCO group facilitates a highly efficient and specific bioorthogonal "click" reaction with tetrazine-modified molecules, making it an ideal tool for a variety of applications, including pre-targeted imaging and cell-based assays.

The Bdp FL dye is an excellent alternative to traditional fluorophores like fluorescein (FITC), offering superior photostability and a high quantum yield.^{[1][2]} The PEG4 spacer enhances the water solubility of the reagent and, crucially, prevents the TCO group from interacting with the antibody and becoming inactive.^{[3][4]} This ensures the high reactivity of the TCO for subsequent ligation with a tetrazine-tagged probe.^{[3][4]} This protocol will cover the materials required, a step-by-step procedure for antibody conjugation, and methods for characterizing the final labeled antibody.

Chemical Properties and Specifications of Bdp FL-peg4-tco

A clear understanding of the labeling reagent's properties is crucial for successful conjugation and subsequent applications. The table below summarizes the key quantitative data for **Bdp FL-peg4-tco**.

Property	Value	Reference
Molecular Weight	~662.6 g/mol	[5] [6] [7]
Excitation Maximum (λ_{ex})	503 nm	[1] [5]
Emission Maximum (λ_{em})	509 nm	[1] [5]
Extinction Coefficient	~80,000 M ⁻¹ cm ⁻¹	[5]
Quantum Yield	~0.9	[5]
Purity	>95%	[5]
Solubility	Good in DMSO, DMF, DCM; low in water	[5]
Reactive Group	Trans-cyclooctene (TCO)	[5]
Spacer Arm	4-unit polyethylene glycol (PEG4)	[5]

Experimental Protocols

Materials Required

- Antibody: Purified antibody at a concentration of 1-10 mg/mL in a buffer free of primary amines (e.g., PBS, pH 7.2-7.5).
- **Bdp FL-peg4-tco**: Reconstitute in anhydrous DMSO to a stock concentration of 10 mM immediately before use.
- Reaction Buffer: Amine-free buffer such as PBS or borate buffer (pH 8.0-8.5).
- Quenching Buffer: 1 M Tris-HCl, pH 8.0.

- Purification System: Size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis cassette (10K MWCO).
- Spectrophotometer: For measuring absorbance at 280 nm and 503 nm.

Antibody Preparation

- If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer like PBS. This can be achieved by dialysis or using a desalting column.
- Adjust the antibody concentration to 2-5 mg/mL in the reaction buffer.

Conjugation of Bdp FL-peg4-tco to Antibody

The following protocol is a general guideline. The optimal molar ratio of dye to antibody may need to be determined empirically for each specific antibody.

- Calculate the required amount of **Bdp FL-peg4-tco**:
 - A common starting point is a 10- to 20-fold molar excess of the labeling reagent to the antibody.
 - Calculation Example: For 1 mg of a 150 kDa IgG antibody in 1 mL:
 - Moles of Ab = $(1 \times 10^{-3} \text{ g}) / (150,000 \text{ g/mol}) = 6.67 \times 10^{-9} \text{ mol}$
 - For a 15-fold molar excess: Moles of dye = $15 * 6.67 \times 10^{-9} \text{ mol} = 1.0 \times 10^{-7} \text{ mol}$
 - Volume of 10 mM dye stock = $(1.0 \times 10^{-7} \text{ mol}) / (10 \times 10^{-3} \text{ mol/L}) = 1.0 \times 10^{-5} \text{ L} = 10 \mu\text{L}$
- Reaction Setup:
 - Add the calculated volume of the 10 mM **Bdp FL-peg4-tco** stock solution to the antibody solution.
 - Mix gently by pipetting or brief vortexing.
- Incubation:

- Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Quenching the Reaction (Optional but Recommended):
 - Add 1/10th volume of 1 M Tris-HCl, pH 8.0 to the reaction mixture to quench any unreacted TCO-NHS ester (if the starting material for the **Bdp FL-peg4-tco** synthesis was an NHS ester).
 - Incubate for an additional 15-30 minutes at room temperature.

Purification of the Labeled Antibody

It is critical to remove unconjugated **Bdp FL-peg4-tco** from the labeled antibody.

- Size-Exclusion Chromatography (Recommended):
 - Equilibrate a PD-10 desalting column with PBS according to the manufacturer's instructions.
 - Apply the reaction mixture to the column.
 - Elute the labeled antibody with PBS. The colored, labeled antibody will elute first.
- Dialysis:
 - Transfer the reaction mixture to a dialysis cassette (10K MWCO).
 - Dialyze against a large volume of PBS at 4°C with at least three buffer changes over 24-48 hours.

Characterization of the Labeled Antibody

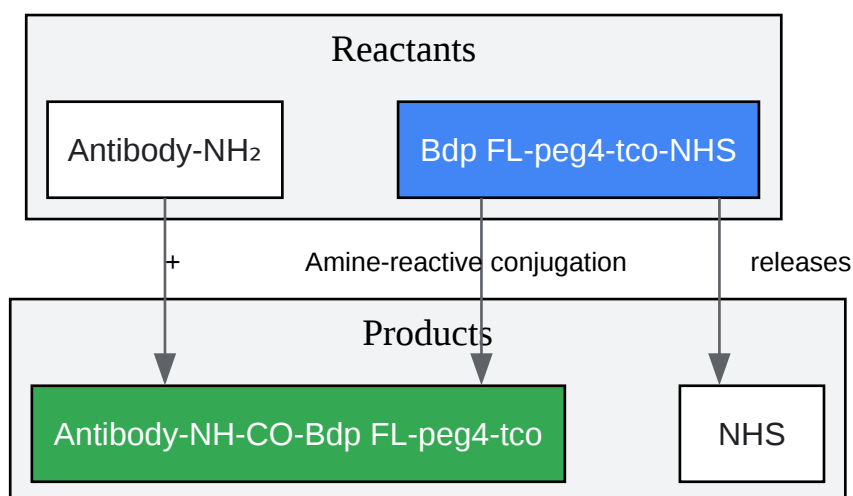
- Determination of Degree of Labeling (DOL):
 - Measure the absorbance of the purified labeled antibody at 280 nm (A_{280}) and 503 nm (A_{503}).
 - Calculate the antibody concentration:

- Ab concentration (M) = $[A_{280} - (A_{503} \times CF)] / \epsilon_{Ab}$
- Where:
 - CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.15 for Bdp FL).
 - ϵ_{Ab} is the molar extinction coefficient of the antibody at 280 nm (e.g., 210,000 $M^{-1}cm^{-1}$ for IgG).
- Calculate the dye concentration:
 - Dye concentration (M) = A_{503} / ϵ_{dye}
 - Where ϵ_{dye} is the molar extinction coefficient of Bdp FL at 503 nm ($\sim 80,000 M^{-1}cm^{-1}$).
- Calculate the DOL:
 - DOL = Dye concentration (M) / Ab concentration (M)
- Functional Assessment:
 - It is advisable to perform a functional assay (e.g., ELISA or flow cytometry) to confirm that the labeling process has not compromised the antibody's binding affinity.

Visualizations

Antibody Labeling Reaction

The following diagram illustrates the reaction between the primary amine groups (e.g., on lysine residues) of an antibody and an NHS-ester activated **Bdp FL-peg4-tco**, a common precursor for TCO-modified antibodies.

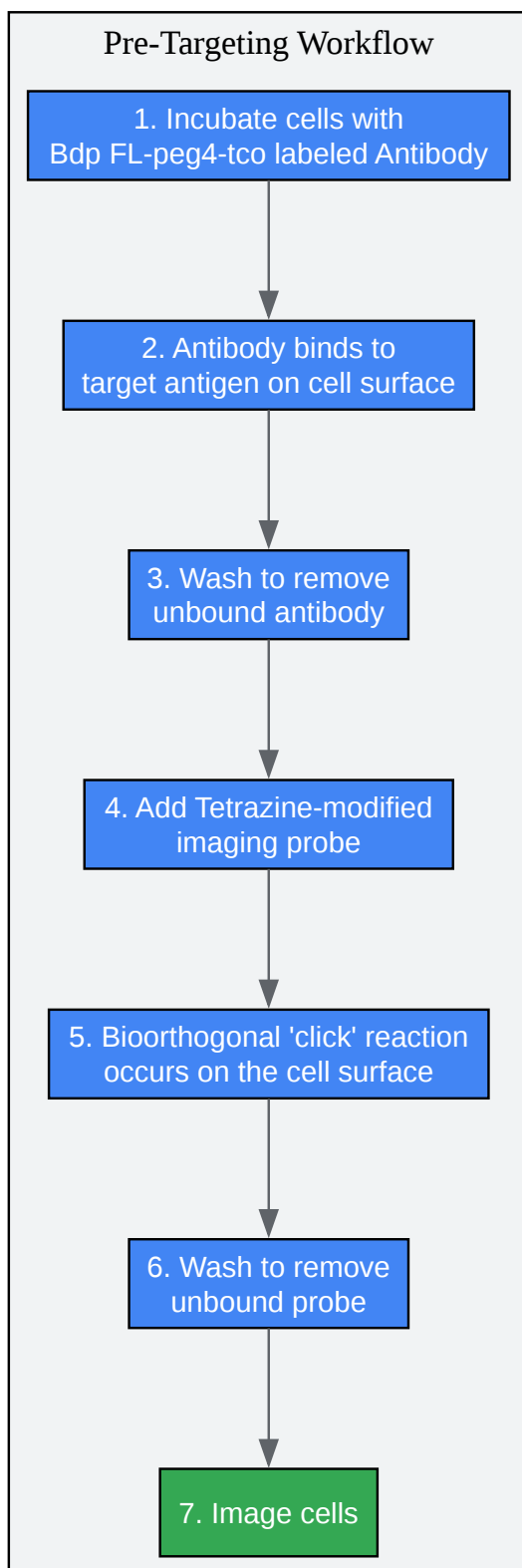


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Caption: Covalent conjugation of **Bdp FL-peg4-tco** to an antibody.

Pre-Targeting Experimental Workflow

This diagram outlines a typical pre-targeting workflow using the **Bdp FL-peg4-tco** labeled antibody for cellular imaging.



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Caption: Pre-targeting workflow for cellular imaging.

Troubleshooting

Issue	Possible Cause	Suggested Solution
Low Degree of Labeling (DOL)	- Antibody buffer contains primary amines. - Insufficient molar excess of labeling reagent. - pH of the reaction buffer is too low.	- Exchange antibody into an amine-free buffer. - Increase the molar ratio of Bdp FL-peg4-tco to antibody. - Ensure the reaction buffer pH is between 8.0 and 8.5.
Antibody Precipitation	- High concentration of organic solvent (DMSO) from the labeling reagent stock. - Over-labeling of the antibody.	- Keep the volume of DMSO added below 10% of the total reaction volume. - Reduce the molar excess of the labeling reagent.
Reduced Antibody Activity	- Labeling of critical residues in the antigen-binding site.	- Reduce the molar excess of the labeling reagent to achieve a lower DOL.
High Background Signal	- Incomplete removal of unconjugated dye.	- Ensure thorough purification using size-exclusion chromatography or extensive dialysis.

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